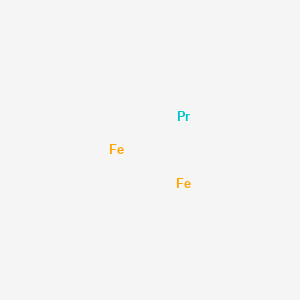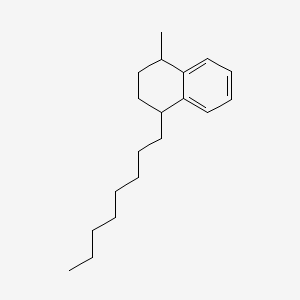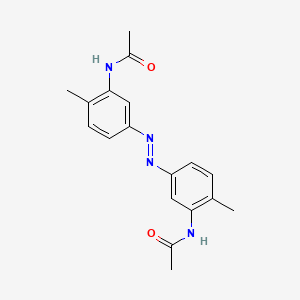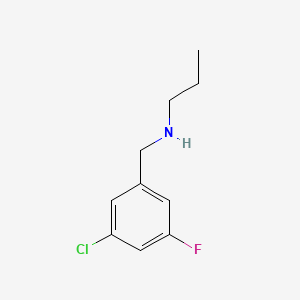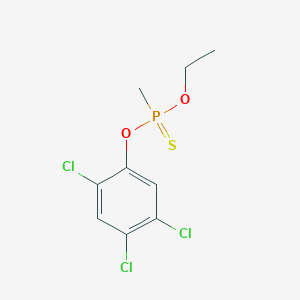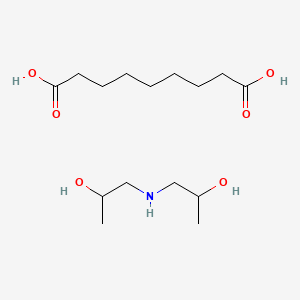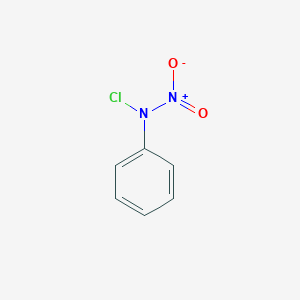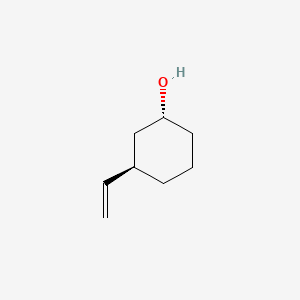
trans-3-Vinylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O It is a cyclohexanol derivative where a vinyl group is attached to the third carbon atom in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-3-Vinylcyclohexan-1-ol involves the hydroboration-oxidation of 3-vinylcyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.
Grignard Reaction: Another method involves the Grignard reaction where 3-vinylcyclohexanone is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Vinylcyclohexanone, 3-Vinylcyclohexanal
Reduction: 3-Vinylcyclohexane
Substitution: 3-Vinylcyclohexyl chloride
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis Intermediate: trans-3-Vinylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It can be used in the production of polymers and copolymers with specific properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents due to its unique structural features.
Industry:
Fragrance and Flavor Industry: this compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Material Science: It is used in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of trans-3-Vinylcyclohexan-1-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in addition, substitution, and elimination reactions. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
cis-3-Vinylcyclohexan-1-ol: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.
3-Vinylcyclohexanone: A ketone derivative with similar structural features but different functional groups.
3-Vinylcyclohexane: A hydrocarbon with a vinyl group but lacking the hydroxyl functionality.
Uniqueness: trans-3-Vinylcyclohexan-1-ol is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis isomer.
Eigenschaften
CAS-Nummer |
43101-34-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1R,3R)-3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZYBGGGUBHNFAEV-HTQZYQBOSA-N |
Isomerische SMILES |
C=C[C@@H]1CCC[C@H](C1)O |
Kanonische SMILES |
C=CC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


